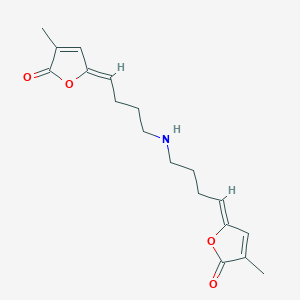
Pandanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pandanamine belongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP).
Aplicaciones Científicas De Investigación
Antidyslipidemic Effects
Recent studies have highlighted the potential of pandanamine and other alkaloids from Pandanus amaryllifolius as antidyslipidemic agents. An in silico study assessed the binding affinities of this compound with key enzymes and receptors involved in lipid metabolism, such as:
- HMG-CoA Reductase
- Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
- Niemann Pick C1-Like 1 (NPC1L1)
The results indicated significant binding energies, suggesting that this compound could inhibit these targets effectively, thereby aiding in the management of dyslipidemia. Specifically, this compound exhibited a binding energy of -8.48 kcal/mol with PPARα and -8.54 kcal/mol with NPC1L1, indicating its potential efficacy compared to standard drugs like simvastatin and ezetimibe .
Antioxidant and Anti-inflammatory Activities
The ethanolic extract of Pandanus amaryllifolius has demonstrated antioxidant properties, which are crucial for combating oxidative stress-related diseases. In vitro studies have shown that the extract can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a role in managing inflammatory conditions . This anti-inflammatory activity is attributed to the presence of this compound and other alkaloids.
Antimicrobial Properties
This compound has been studied for its antimicrobial effects against various pathogens. The extracts from Pandanus amaryllifolius have shown effectiveness against bacteria and fungi, making it a candidate for developing natural antimicrobial agents . The presence of alkaloids contributes to this activity, enhancing the plant's medicinal value.
In Silico Studies on Lipid Metabolism
A detailed study utilized molecular docking techniques to evaluate the interaction of this compound with key lipid metabolism enzymes. The findings indicated that this compound's interaction with HMG-CoA reductase could lead to reduced cholesterol synthesis, while its action on PPARα may enhance fatty acid oxidation .
Table 1: Binding Energies of this compound with Key Targets
| Target Enzyme/Receptor | Binding Energy (kcal/mol) | Comparison with Standard |
|---|---|---|
| HMG-CoA Reductase | -8.48 | Simvastatin: -5.52 |
| PPARα | -9.14 | Fenofibrate: -9.10 |
| NPC1L1 | -8.54 | Ezetimibe: -9.71 |
Clinical Implications in Dyslipidemia Management
In vivo studies using rat models have demonstrated that ethanolic extracts containing this compound significantly reduced total cholesterol and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels . These findings support the traditional use of pandan leaves in managing lipid profiles and suggest further exploration into clinical applications.
Propiedades
Fórmula molecular |
C18H23NO4 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
(5Z)-3-methyl-5-[4-[[(4Z)-4-(4-methyl-5-oxofuran-2-ylidene)butyl]amino]butylidene]furan-2-one |
InChI |
InChI=1S/C18H23NO4/c1-13-11-15(22-17(13)20)7-3-5-9-19-10-6-4-8-16-12-14(2)18(21)23-16/h7-8,11-12,19H,3-6,9-10H2,1-2H3/b15-7-,16-8- |
Clave InChI |
UFHQEIRNGIAWOB-DUGOVBPYSA-N |
SMILES |
CC1=CC(=CCCCNCCCC=C2C=C(C(=O)O2)C)OC1=O |
SMILES isomérico |
CC1=C/C(=C/CCCNCCC/C=C/2\OC(=O)C(=C2)C)/OC1=O |
SMILES canónico |
CC1=CC(=CCCCNCCCC=C2C=C(C(=O)O2)C)OC1=O |
Sinónimos |
pandanamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















